molecular formula C16H22N2O2 B2558586 N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide CAS No. 2361656-76-8

N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide

Cat. No.: B2558586
CAS No.: 2361656-76-8
M. Wt: 274.364
InChI Key: NNARYMYWJDDGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide is a complex organic compound that features a morpholine ring substituted with a 3-methylphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Substitution with 3-Methylphenyl Group: The morpholine ring is then substituted with a 3-methylphenyl group using a Friedel-Crafts alkylation reaction.

    Introduction of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or morpholine derivatives.

Scientific Research Applications

N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(3-chlorophenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide
  • N-({4-[(3-fluorophenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide
  • N-({4-[(3-trifluoromethylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide

Uniqueness

N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[[4-[(3-methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-16(19)17-10-15-12-18(7-8-20-15)11-14-6-4-5-13(2)9-14/h3-6,9,15H,1,7-8,10-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNARYMYWJDDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCOC(C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.